molecular formula C11H11NO B103565 2,8-Dimethylquinolin-4-ol CAS No. 15644-80-1

2,8-Dimethylquinolin-4-ol

Cat. No. B103565
CAS RN: 15644-80-1
M. Wt: 173.21 g/mol
InChI Key: QUHJYDMHDWSZIP-UHFFFAOYSA-N
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Description

2,8-Dimethylquinolin-4-ol is a chemical compound with the molecular formula C11H11NO and a molecular weight of 173.22 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 2,8-Dimethylquinolin-4-ol involves various methods. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . Other techniques involve transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .


Molecular Structure Analysis

The molecular structure of 2,8-Dimethylquinolin-4-ol consists of a benzene ring fused with a pyridine moiety . The IUPAC name for this compound is 2,8-dimethylquinolin-4-ol .


Chemical Reactions Analysis

The chemical reactions involving 2,8-Dimethylquinolin-4-ol are diverse and depend on the specific conditions and reagents used. For instance, one synthesis route involves heating with SnCl and concentrated aqueous HCl, followed by treatment with acetic anhydride and aqueous sodium acetate .

It has a melting point of 260-261°C . It should be stored at 0-8°C .

Scientific Research Applications

Environmental Chemistry: Pollutant Degradation

Derivatives of quinoline, such as “2,8-Dimethylquinolin-4-ol,” have been explored for their role in the degradation of environmental pollutants. The compound’s reactivity towards various chemical transformations makes it a candidate for studying degradation pathways and the development of greener and more sustainable chemical processes .

Safety And Hazards

2,8-Dimethylquinolin-4-ol may be harmful if swallowed, inhaled, or in contact with skin . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2,8-dimethyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-7-4-3-5-9-10(13)6-8(2)12-11(7)9/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHJYDMHDWSZIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C=C(N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40935448
Record name 2,8-Dimethylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40935448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,8-Dimethylquinolin-4-ol

CAS RN

15644-80-1
Record name 15644-80-1
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Record name 2,8-Dimethylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40935448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15644-80-1
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